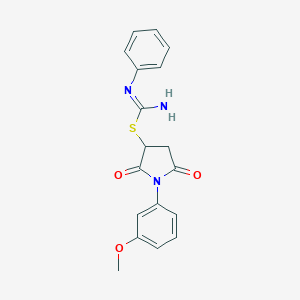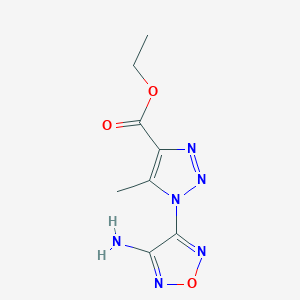
2,4-DIETHYL 5-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound that combines elements of coumarin and thiophene structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIETHYL 5-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Coumarin Moiety: The coumarin structure can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Thiophene Ring Construction: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with ketones in the presence of elemental sulfur and a base.
Coupling Reactions: The final step involves coupling the coumarin and thiophene moieties through amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green solvents, and recyclable catalysts.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thiophene moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the coumarin and thiophene rings, potentially yielding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation can yield quinone derivatives, while reduction can produce alcohols
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s coumarin moiety is of particular interest due to its fluorescence properties, making it useful in imaging and diagnostic applications. Additionally, its potential as a bioactive molecule is being explored for various therapeutic applications.
Medicine
The compound’s structural features suggest potential applications in medicinal chemistry, particularly in the development of anti-inflammatory, anticancer, and antimicrobial agents. Its ability to interact with biological targets such as enzymes and receptors is a key area of investigation.
Industry
In industry, the compound’s unique properties make it suitable for use in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its stability and reactivity are advantageous for creating durable and efficient materials.
作用机制
The mechanism by which 2,4-DIETHYL 5-(6-METHOXY-2-OXO-2H-CHROMENE-3-AMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, thereby modulating biological pathways. The coumarin moiety can intercalate with DNA, affecting transcription and replication processes, while the thiophene ring can participate in electron transfer reactions, influencing redox processes in cells.
相似化合物的比较
Similar Compounds
Coumarin Derivatives: Compounds such as warfarin and dicoumarol share the coumarin moiety and are well-known for their anticoagulant properties.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and its derivatives are used in various applications, including pharmaceuticals and materials science.
Uniqueness
Diethyl 5-{[(6-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate is unique due to its combination of coumarin and thiophene structures, which endows it with a diverse range of chemical and biological properties. This dual functionality is not commonly found in other compounds, making it a valuable target for research and development.
属性
分子式 |
C22H21NO8S |
|---|---|
分子量 |
459.5g/mol |
IUPAC 名称 |
diethyl 5-[(6-methoxy-2-oxochromene-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C22H21NO8S/c1-5-29-21(26)16-11(3)17(22(27)30-6-2)32-19(16)23-18(24)14-10-12-9-13(28-4)7-8-15(12)31-20(14)25/h7-10H,5-6H2,1-4H3,(H,23,24) |
InChI 键 |
MSBIFFAKRBARPM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
规范 SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


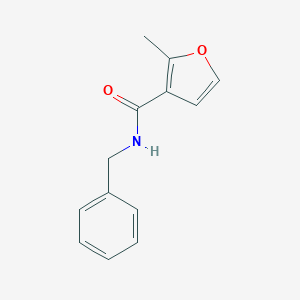
![4-amino-N'-[(2-methyl-1-naphthyl)methoxy]-N-(4-methylphenyl)-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B392394.png)
![3,3,6,6-tetramethyl-9-{4-[(4-methylbenzyl)oxy]phenyl}-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione](/img/structure/B392395.png)
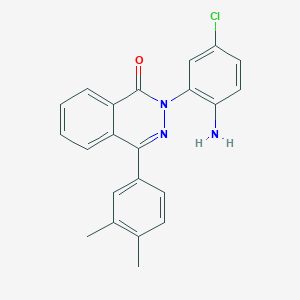
![1-[4'-(4-chlorophenyl)-4-(4-ethylphenyl)-2-phenyl-1,2,4',5'-tetrahydrospiro(phthalazine-1,5'-[1,3,4]-thiadiazole)-2'-yl]ethanone](/img/structure/B392397.png)
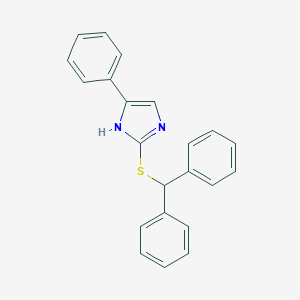

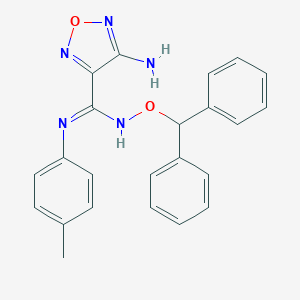
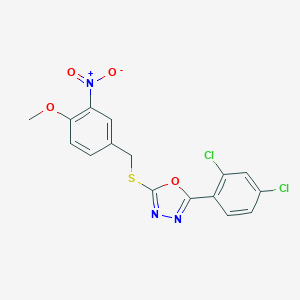

![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3-fluoro-4-methoxyphenyl)-1,3-thiazole](/img/structure/B392407.png)
![2-{3-[2-(1-naphthylamino)-1,3-thiazol-4-yl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B392408.png)
